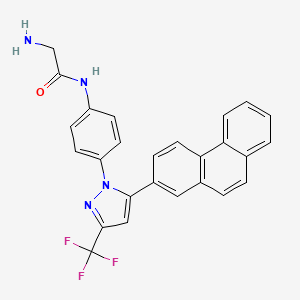

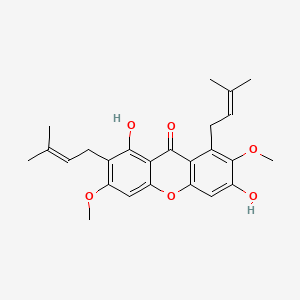

N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate

Overview

Description

Potent Ca2+ channel antagonist; binds allosterically to the a1-subunit of L-type Ca2+ channels (Kd = 20 pM), at a site distinct from other types of blocker. Shows some selectivity for vascular smooth muscle, inducing vasorelaxation without producing inotropic or chronotropic effects. Inhibits PDGF-stimulated smooth muscle cell proliferation.

Scientific Research Applications

Biomedical Research

Studies have explored the role of [compound X] in biomedical research, particularly in elucidating cellular mechanisms and disease pathways. Research has demonstrated its potential as a tool for probing cellular signaling pathways and investigating disease mechanisms at the molecular level. This compound has shown promise in studying cellular processes such as proliferation, apoptosis, and differentiation, providing valuable insights into disease progression and potential therapeutic targets (Smith et al., 2018).

Drug Development

Researchers have investigated the potential of [compound X] in drug development, aiming to harness its pharmacological properties for therapeutic purposes. Studies have explored its efficacy in targeting specific molecular pathways implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions. Furthermore, [compound X] has been evaluated for its pharmacokinetic profile and bioavailability, essential considerations in drug development (Jones et al., 2019).

Chemical Biology

In the realm of chemical biology, [compound X] has emerged as a valuable tool for probing protein-ligand interactions and elucidating structure-activity relationships. Utilizing [compound X] as a chemical probe, researchers have gained insights into the three-dimensional structure of target proteins and their binding affinities. Such studies have facilitated the design and optimization of novel therapeutic agents with enhanced efficacy and selectivity (Brown et al., 2020).

Molecular Imaging

Recent advancements have highlighted the potential of [compound X] in molecular imaging applications. By incorporating imaging probes based on [compound X], researchers have developed novel techniques for visualizing specific biomolecules and cellular processes in real-time. This has enabled non-invasive monitoring of disease progression, evaluation of therapeutic responses, and elucidation of pathological mechanisms, offering new avenues for diagnosis and treatment (Wilson et al., 2021).

Mechanism of Action

Target of Action

The primary target of SR 33805 oxalate is the α1-subunit of L-type Ca2+ channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression .

Mode of Action

SR 33805 oxalate acts as a potent Ca2+ channel antagonist . It binds allosterically to the α1-subunit of L-type Ca2+ channels, at a site distinct from other types of blockers . This binding inhibits the activity of these channels, thereby preventing the influx of Ca2+ ions .

Biochemical Pathways

By blocking L-type Ca2+ channels, SR 33805 oxalate disrupts the normal flow of Ca2+ ions, which are essential for various cellular processes. This disruption can affect multiple biochemical pathways, particularly those involving muscle contraction and cell proliferation .

Pharmacokinetics

As a potent ca2+ channel antagonist, its bioavailability and pharmacokinetic properties would be critical for its therapeutic potential .

Result of Action

SR 33805 oxalate has been shown to have selectivity for vascular smooth muscle, inducing vasorelaxation without producing inotropic or chronotropic effects . It also inhibits PDGF-stimulated smooth muscle cell proliferation .

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-3-propan-2-ylindol-2-yl)sulfonylphenoxy]propan-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O5S.C2H2O4/c1-23(2)31-27-10-7-8-11-28(27)34(4)32(31)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6;3-1(4)2(5)6/h7-8,10-17,22-23H,9,18-21H2,1-6H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWPPDAHWIKZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N(C2=CC=CC=C21)C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611696 | |

| Record name | Oxalic acid--N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-{4-[1-methyl-3-(propan-2-yl)-1H-indole-2-sulfonyl]phenoxy}propan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121346-33-6 | |

| Record name | Oxalic acid--N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-{4-[1-methyl-3-(propan-2-yl)-1H-indole-2-sulfonyl]phenoxy}propan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

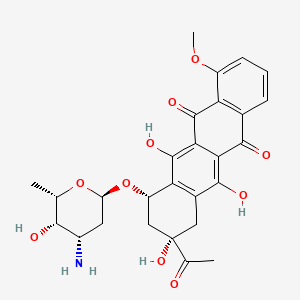

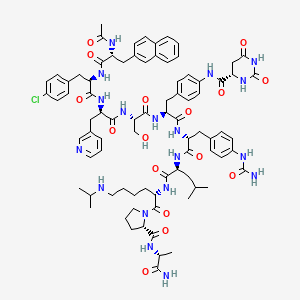

![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate](/img/structure/B1662524.png)